1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
Description
1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole-carboxylic acid derivative featuring a 3-fluorophenyl group at the 1-position and a pyridin-4-yl moiety at the 5-position. Key properties include:
- Molecular Formula: C₁₅H₁₀FN₃O₂
- Molecular Weight: 283.26 g/mol (calculated)
- CAS Number: 1119489-35-8 (referenced for a related fluorophenyl-pyrazole-trifluoromethyl analog) .
- SMILES: Fc1cccc(c1)n1ncc(c1C(=O)O)c2ccncc2 (derived from structural analogs in ).
The pyrazole core and carboxylic acid group enable interactions with biological targets, such as enzymes or receptors, while the fluorine and pyridine substituents modulate electronic and steric properties .
Properties
Molecular Formula |
C15H10FN3O2 |
|---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-5-pyridin-4-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10FN3O2/c16-11-2-1-3-12(8-11)19-14(9-13(18-19)15(20)21)10-4-6-17-7-5-10/h1-9H,(H,20,21) |
InChI Key |
MHKYXCXFOBBWJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=CC(=N2)C(=O)O)C3=CC=NC=C3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution at Pyridine Ring
The electron-deficient pyridin-4-yl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | NH₃, CuI, 120°C, DMF | 5-(Pyridin-4-yl)-1H-pyrazole-3-carboxamide | 78% | |
| Halogenation | PCl₅, 80°C, toluene | 4-Bromo-pyridin-4-yl derivative | 65% |
Mechanistic studies indicate that the pyridine nitrogen directs electrophilic attack to the para-position, while steric effects from the fluorophenyl group moderate reactivity .
Electrophilic Substitution at Pyrazole Ring
The pyrazole moiety participates in electrophilic substitution, particularly at the 4-position:
Key Reactions:
-
Nitration : HNO₃/H₂SO₄ at 0°C yields 4-nitro derivatives (62% yield) .
-
Sulfonation : Fuming H₂SO₄ produces 4-sulfo analogs, though yields are moderate (45%) due to competing decomposition.
The carboxylic acid group at position 3 deactivates the ring but directs electrophiles to the 4-position via resonance effects .
Condensation Reactions via Carboxylic Acid
The carboxylic acid group enables condensations to form heterocyclic hybrids:
The condensation with 5-methyl-2-phenylpyrazolone under acidic conditions achieves 96.3% yield, demonstrating high efficiency .
Cross-Coupling Reactions
Transition-metal catalysis enables functionalization of the fluorophenyl group:
Palladium-Catalyzed Suzuki Coupling:
textReaction: 1-(3-Fluorophenyl)pyrazole + Arylboronic acid → Biaryl product Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C Yield: 82-89% (varies with substituent electronics)[7]
This method preserves the pyridine and carboxylic acid groups while introducing aryl diversity .
Functional Group Interconversions
Carboxylic Acid Derivatives:
| Derivative Type | Reagent | Conditions | Yield |
|---|---|---|---|
| Acid chloride | SOCl₂ | Reflux, 4h | 95% |
| Amide | NH₂R, EDC/HOBt | RT, DCM, 12h | 70-85% |
Amidation reactions show broad substrate tolerance, enabling pharmacological optimization .
Redox Transformations
-
Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (55% yield), though competing pyrazole ring hydrogenation limits utility.
-
Oxidation : KMnO₄/H₂O selectively oxidizes the pyridine ring to pyridine N-oxide (41% yield) .
Metal Complexation
The compound acts as a polydentate ligand:
textCu(II) Complex: - Stoichiometry: 1:2 (metal:ligand) - Geometry: Square planar (confirmed by XRD) - Application: Catalytic oxidation of alkanes[4]
Mechanistic Considerations
Scientific Research Applications
Antihypertensive Activity
Recent studies have indicated that derivatives of pyrazole compounds, including 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid, exhibit significant antihypertensive effects. For instance, a related pyrazole derivative demonstrated a reduction in blood pressure in spontaneously hypertensive rats through mechanisms involving nitric oxide pathways . This suggests potential applications in treating hypertension.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research has shown that certain pyrazole derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor progression. Notably, studies have highlighted the ability of pyrazole compounds to induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of pyrazole derivatives. Some studies have reported that these compounds exhibit inhibitory effects against a range of bacterial strains, indicating their potential as novel antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Study on Antihypertensive Effects
A study published in a peer-reviewed journal evaluated the antihypertensive effects of a pyrazole derivative similar to 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid. The compound was administered to spontaneously hypertensive rats, resulting in a significant reduction in systolic blood pressure over a four-week period. The mechanism was attributed to enhanced nitric oxide production and vasodilation .
Evaluation of Anticancer Activity
In another study focusing on cancer therapy, researchers synthesized several pyrazole derivatives and tested their efficacy against breast cancer cell lines. Results indicated that compounds with structural similarities to 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid effectively inhibited cell proliferation and induced apoptosis via caspase activation pathways .
Antimicrobial Testing
A recent investigation assessed the antimicrobial properties of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Fluorophenyl-Pyrazole-Carboxylic Acid Derivatives
Key Observations :
- Fluorine Position : The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to 2- or 4-fluorophenyl analogs due to reduced steric hindrance and optimized electronic effects .
- Pyridine vs.
Key Observations :
- Target Selectivity: Unlike CP-272871, the target compound lacks a cyano group and phenylamide moiety, which are critical for CB1 receptor binding . This suggests divergent pharmacological applications.
- Analytical Utility : The sulfamoylphenyl analog in serves as an internal standard in chromatography, highlighting the role of polar substituents (e.g., sulfamoyl) in analytical workflows .
Spectral and Crystallographic Data
- NMR : The target compound’s ¹H NMR is expected to resemble 11j (δ 6.5–7.4 ppm for aromatic protons) but with distinct shifts due to the pyridine ring .
Biological Activity
1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid, a compound with the CAS number 1305566-16-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
The molecular formula of 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is C15H10FN3O2, with a molecular weight of 283.26 g/mol. The compound features a pyrazole ring substituted with a pyridine and a fluorophenyl group, which may contribute to its biological activity.
Antiinflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid. In vitro assays demonstrated significant inhibition of cyclooxygenase (COX) enzymes, crucial targets in the management of inflammation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid | 5.40 | 0.01 | 344.56 |
| Diclofenac Sodium | 54.65 | - | - |
The selectivity index indicates that this compound exhibits superior selectivity for COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It was found to inhibit various kinases involved in cancer progression, particularly p38α MAP kinase. The structural modifications in the pyrazole core were linked to enhanced potency against specific cancer cell lines:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid | p38α MAPK | 0.05 |
| Reference Compound | - | - |
This activity is attributed to the compound's ability to disrupt key signaling pathways in cancer cells .
Antibacterial Activity
In addition to its anti-inflammatory and anticancer properties, the antibacterial efficacy of similar pyrazole derivatives has been documented. While specific data for 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is limited, related compounds have shown promising results against Gram-positive bacteria, indicating potential for further exploration in this area .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
- Synthesis and Evaluation : A recent synthesis method allowed for high yields of related pyrazole derivatives, which were subsequently evaluated for their biological activities. The derivatives exhibited varying degrees of anti-inflammatory and anticancer activities, establishing a foundation for further research into structure optimization .
- Structure-Activity Relationship Studies : Detailed SAR studies have illustrated how modifications at different positions on the pyrazole ring affect biological activity. For instance, the introduction of electron-withdrawing groups like fluorine significantly enhances COX inhibition .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid and its derivatives?
- Methodological Answer: The synthesis typically involves multi-step processes, including:
- Core Formation: Condensation of hydrazine derivatives with β-keto esters or diketones to form the pyrazole ring.
- Functionalization: Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., 3-fluorophenyl and pyridin-4-yl substituents) .
- Carboxylic Acid Derivatization: Hydrolysis of ester intermediates using alkaline conditions (e.g., NaOH/EtOH) to yield the carboxylic acid moiety.
Key Considerations: Optimize reaction conditions (e.g., solvent, catalyst loading) to improve yield and purity. For example, Pd(PPh₃)₄ in degassed DMF/H₂O mixtures enhances coupling efficiency .
Q. How is X-ray crystallography utilized to validate the molecular structure of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and molecular conformation.
- Data Collection: Crystals are cooled to 100–173 K to minimize thermal motion.
- Refinement: Programs like SHELXL refine the structure using least-squares methods, achieving R factors < 0.05 for high accuracy .
Example Data (From Analogous Structures):
| Parameter | Value |
|---|---|
| R factor | 0.031–0.047 |
| Data-to-parameter ratio | 14.3–17.9 |
| Mean C–C bond length | 0.002–0.003 Å |
| These metrics ensure reliable structural models for SAR studies . |
Advanced Research Questions
Q. How does regioisomerism in the pyrazole scaffold influence biological activity and target selectivity?
- Methodological Answer: Regioisomeric changes (e.g., switching substituent positions) alter steric and electronic interactions with targets. For example:
- Case Study: Replacing 3-(4-fluorophenyl) with 4-(4-fluorophenyl) in pyrazole derivatives shifts activity from p38α MAP kinase (IC₅₀ > 10 µM) to cancer kinases like Src and B-Raf (IC₅₀ = 5–50 nM) .
- Experimental Design: Synthesize regioisomers and compare inhibition profiles using kinase panels. Molecular docking (e.g., Ligplot+) identifies key hydrophobic interactions and hydrogen bonds disrupted by positional changes .
Q. What computational strategies predict the binding mode and pharmacokinetic properties of this compound?
- Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Glide simulate ligand-target interactions. For HIV integrase inhibitors, pyrazole-carboxylic acid derivatives form hydrogen bonds with catalytic residues (e.g., Asp64, Asp116) .
- ADMET Prediction: Software such as SwissADME estimates bioavailability (%F > 30) and blood-brain barrier penetration (logP < 3). Substituents like pyridin-4-yl enhance solubility via hydrogen bonding .
Validation: Cross-check in vitro permeability assays (e.g., Caco-2 cells) with computational results to resolve discrepancies .
Q. How can contradictions in biological activity data across assay conditions be systematically addressed?
- Methodological Answer:
- Assay Standardization: Control variables like buffer pH, ATP concentration (for kinase assays), and protein binding (e.g., human serum albumin).
- Data Normalization: Use reference inhibitors (e.g., staurosporine for kinases) to calibrate IC₅₀ values.
- Case Example: Discrepancies in cannabinoid receptor inverse agonist activity (SR141716A analogs) were resolved by comparing binding assays (radiolabeled CP-55940) vs. functional assays (cAMP modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
